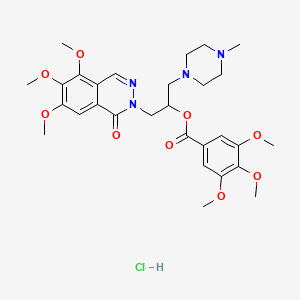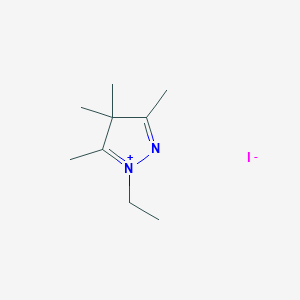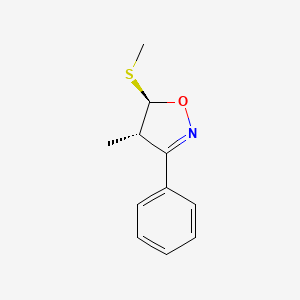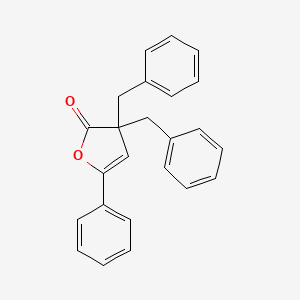
3,3-Dibenzyl-5-phenylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibenzyl-5-phenylfuran-2(3H)-one is an organic compound that belongs to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibenzyl-5-phenylfuran-2(3H)-one typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Furan Ring: Starting from a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the furan ring can be constructed through cyclization reactions.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using benzyl chloride and phenyl chloride as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibenzyl-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigation as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3,3-Dibenzyl-5-phenylfuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dibenzyl-5-phenylfuran-2(3H)-one: can be compared with other furanone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other furanone derivatives. The presence of both benzyl and phenyl groups can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
7404-47-9 |
|---|---|
Molekularformel |
C24H20O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3,3-dibenzyl-5-phenylfuran-2-one |
InChI |
InChI=1S/C24H20O2/c25-23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22(26-23)21-14-8-3-9-15-21/h1-15,18H,16-17H2 |
InChI-Schlüssel |
BEUONKFGAAPQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C=C(OC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


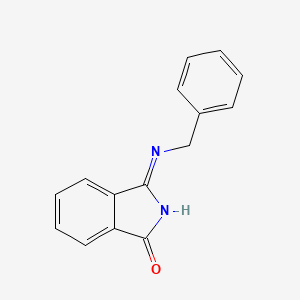
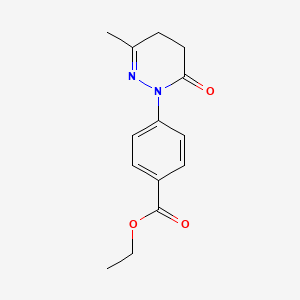
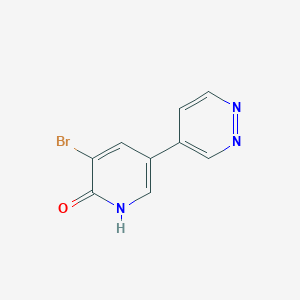
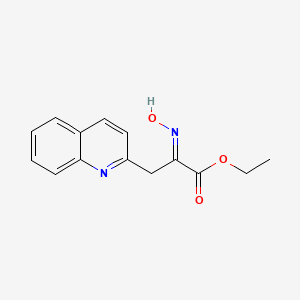
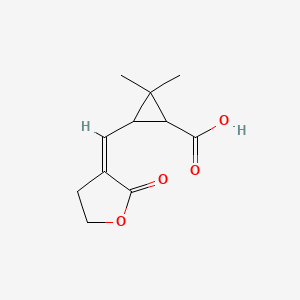
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
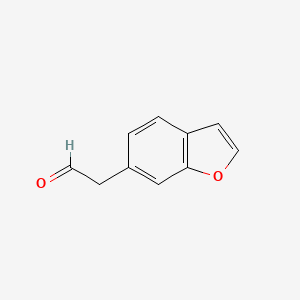
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
